molecular formula C9H10N2O4 B065792 6-Amino-2-ethyl-3-nitrobenzoic acid CAS No. 170785-03-2

6-Amino-2-ethyl-3-nitrobenzoic acid

Katalognummer B065792
CAS-Nummer: 170785-03-2
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: XDIVFANNEVZXPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-ethyl-3-nitrobenzoic acid, also known as AENB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and has a nitro group, an amino group, and an ethyl group attached to its benzene ring. AENB is used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a drug delivery system.

Wirkmechanismus

6-Amino-2-ethyl-3-nitrobenzoic acid's mechanism of action involves its ability to bind to specific receptors in the body, including the GABA receptor and the NMDA receptor. This binding activity can result in various physiological effects, including the modulation of neurotransmitter release and the inhibition of cell growth.
Biochemical and Physiological Effects
6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to modulate the release of neurotransmitters, including GABA and glutamate, which are involved in various physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

6-Amino-2-ethyl-3-nitrobenzoic acid's unique properties make it a valuable tool for scientific research. Its ability to act as a fluorescent probe allows for the detection and measurement of various biological molecules, while its potential as a drug delivery system makes it a promising candidate for the development of new drugs. However, 6-Amino-2-ethyl-3-nitrobenzoic acid's limitations include its relatively high cost and the difficulty of synthesizing it in large quantities.

Zukünftige Richtungen

There are numerous future directions for research involving 6-Amino-2-ethyl-3-nitrobenzoic acid. One potential area of study is the development of new drugs based on 6-Amino-2-ethyl-3-nitrobenzoic acid's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand 6-Amino-2-ethyl-3-nitrobenzoic acid's mechanism of action and its potential as a targeted drug delivery system. Finally, the development of new synthesis methods for 6-Amino-2-ethyl-3-nitrobenzoic acid could help to reduce its cost and make it more widely available for scientific research.

Wissenschaftliche Forschungsanwendungen

6-Amino-2-ethyl-3-nitrobenzoic acid has been studied extensively for its potential applications in various scientific fields. One of its primary uses is as a fluorescent probe due to its ability to emit light when excited by a specific wavelength. This property makes it useful for detecting and measuring various biological molecules, including proteins, DNA, and RNA.
6-Amino-2-ethyl-3-nitrobenzoic acid has also been studied for its potential use as a drug delivery system. Its unique structure allows it to bind to specific receptors in the body, making it a potential candidate for targeted drug delivery. Additionally, 6-Amino-2-ethyl-3-nitrobenzoic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.

Eigenschaften

CAS-Nummer

170785-03-2

Produktname

6-Amino-2-ethyl-3-nitrobenzoic acid

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

6-amino-2-ethyl-3-nitrobenzoic acid

InChI

InChI=1S/C9H10N2O4/c1-2-5-7(11(14)15)4-3-6(10)8(5)9(12)13/h3-4H,2,10H2,1H3,(H,12,13)

InChI-Schlüssel

XDIVFANNEVZXPZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-]

Kanonische SMILES

CCC1=C(C=CC(=C1C(=O)O)N)[N+](=O)[O-]

Synonyme

Benzoic acid, 6-amino-2-ethyl-3-nitro- (9CI)

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 g (4.5 mmoles) of 5-nitro-4-ethylisatin in 8.0 mL of 5% NaOH was slowly added 1.25 mL (11 mmoles) of 30% hydrogen peroxide over 10 minutes. A mild exotherm was detectable. The solution was stirred at room temperature for 60 minutes, then poured over crushed ice. The solution was acidified with 10% HCl until the `cloud point`. The suspension was extracted 3× with ethyl acetate. The combined organic extracts were washed 1× with water, dried over MgSO4, and concentrated in vacuo. There was obtained a dark oil, which upon standing at room temperature, became an orange-rust colored solid. 0.78 g (82% yield) of 5-nitro-6-ethyl-2-aminobenzoic acid was obtained. NMR(DMSO-d6): 1.16(t,3H,J=7.2 Hz), 2.88(q,2H,J=7.2 Hz), 3.34(bs,2H), 6.66(d,1H,J=9.3 Hz), 7.84(d,1H,J=9.3 Hz). MS(m/z): 210(M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.